molecular formula C8H7NOS B13710362 2-Methyl-5-(3-thienyl)oxazole

2-Methyl-5-(3-thienyl)oxazole

Cat. No.: B13710362
M. Wt: 165.21 g/mol
InChI Key: JMXWMBBYJBJLGH-UHFFFAOYSA-N
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Description

Contextual Significance of Heterocyclic Chemistry in Contemporary Research

Heterocyclic chemistry is a vital and expansive area of organic chemistry. numberanalytics.commsesupplies.com Its importance is underscored by the fact that a vast majority of biologically active substances and over half of all known organic compounds feature a heterocyclic system. msesupplies.com These compounds play a crucial role in numerous biological processes and are foundational to the development of a wide array of essential products. numberanalytics.comopenaccessjournals.com

In the pharmaceutical industry, heterocyclic compounds are indispensable, forming the structural basis for a multitude of drugs, including antibiotics, antivirals, and anticancer agents. numberanalytics.comnumberanalytics.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules, allowing for the fine-tuning of characteristics such as solubility and lipophilicity to enhance drug efficacy and safety. openaccessjournals.commsesupplies.com Beyond medicine, heterocyclic compounds are instrumental in the creation of advanced materials like conducting polymers, organic semiconductors, and dyes for various industrial applications. openaccessjournals.commsesupplies.com The continuous evolution of synthetic methodologies in heterocyclic chemistry fuels ongoing discoveries and innovations across scientific and technological fields. msesupplies.com

The Role of Oxazole (B20620) Scaffolds in Advanced Chemical Synthesis and Material Science

The oxazole ring is a key structural motif in medicinal chemistry and material science. tandfonline.commdpi.com Its five-membered aromatic structure, containing both nitrogen and oxygen, allows for diverse non-covalent interactions with enzymes and receptors, leading to a broad spectrum of biological activities. tandfonline.comnih.gov This has made oxazole derivatives prominent candidates in drug discovery, with numerous oxazole-containing drugs developed for treating various diseases. tandfonline.comtandfonline.com

In the realm of material science, oxazole-based compounds are valued for their unique electronic and photophysical properties. irjmets.comkoreascience.kr They are utilized in the development of:

Fluorescent dyes: For bioimaging and other applications. irjmets.com

Corrosion inhibitors: Particularly for protecting steel in acidic environments. koreascience.kr

Advanced materials: Including polymers and composites with specific, tunable properties. ontosight.ai

The synthesis of oxazole derivatives is a well-explored area of organic chemistry, with established methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen oxazole synthesis being cornerstones of their preparation. irjmets.comtandfonline.com Modern approaches also emphasize green chemistry principles and the use of novel catalysts to improve efficiency and reduce environmental impact. irjmets.comijpsonline.com

Specific Academic Relevance of 2-Methyl-5-(3-thienyl)oxazole

The academic interest in this compound lies at the intersection of oxazole and thiophene (B33073) chemistries, two important classes of heterocyclic compounds. The incorporation of a thienyl group onto the oxazole scaffold creates a molecule with potentially unique electronic and biological properties that are a subject of ongoing research.

Biological Activity: Thienyl derivatives have been explored for various therapeutic applications, including antimicrobial and anticancer activities. ontosight.airesearchgate.net The combination with an oxazole ring, also known for its diverse biological profile, offers the potential for synergistic or novel effects. bohrium.com

Electronic Properties: The thienyl group can modulate the electronic characteristics of the oxazole ring, which is significant for applications in materials science, such as the development of organic semiconductors and fluorescent materials. ontosight.aichemimpex.com

Synthetic Versatility: The chemistry of both oxazoles and thiophenes is well-established, providing a robust platform for the synthesis of a wide range of derivatives with tailored properties. ontosight.ai

A study on the synthesis and antimicrobial activity of 2-thienyl substituted heterocycles, including oxazoles, confirmed that these compounds can exhibit significant antibacterial and antifungal properties. researchgate.net

Current and future research on this compound and its analogues is likely to follow several key trajectories:

Medicinal Chemistry: Further exploration of their potential as therapeutic agents is a primary focus. This includes the synthesis and screening of new derivatives for a wider range of biological activities, such as anti-inflammatory, antiviral, and antiparasitic effects. ontosight.ainih.gov Structure-activity relationship (SAR) studies will be crucial in optimizing the molecular structure to enhance potency and selectivity for specific biological targets. tandfonline.com

Material Science: The investigation of their photophysical properties, such as fluorescence and photochromism, could lead to their application in advanced materials like organic light-emitting diodes (OLEDs) and molecular switches. researchgate.net

Catalysis: The use of oxazole derivatives as ligands in catalysis is an area of growing interest. irjmets.com The specific electronic and steric properties of this compound could make it a candidate for developing new and efficient catalytic systems.

Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for preparing these compounds will continue to be a priority, aligning with the broader trend of green chemistry in chemical research. ijpsonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-methyl-5-thiophen-3-yl-1,3-oxazole

InChI

InChI=1S/C8H7NOS/c1-6-9-4-8(10-6)7-2-3-11-5-7/h2-5H,1H3

InChI Key

JMXWMBBYJBJLGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CSC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 5 3 Thienyl Oxazole and Its Analogues

Retrosynthetic Analysis of 2-Methyl-5-(3-thienyl)oxazole

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The oxazole (B20620) ring is the central feature, and its construction is the key challenge. The most common approaches to oxazole synthesis involve the formation of one or two bonds of the heterocyclic ring in the final steps.

One logical disconnection is at the C4-C5 and O-C2 bonds of the oxazole ring, which is characteristic of the Van Leusen oxazole synthesis. This approach would involve the reaction of a (tosylmethyl)isocyanide (TosMIC) derivative with an aldehyde. Specifically, for the target molecule, this would entail the reaction of 1-(tosyl)ethylisocyanide with thiophene-3-carboxaldehyde.

Another common disconnection is at the C2-N and C5-O bonds, suggesting a cyclodehydration reaction. This would typically start from an α-acylamino ketone. In this case, the precursor would be N-(1-(3-thienyl)-1-oxopropan-2-yl)acetamide. This precursor itself can be synthesized from 2-bromo-1-(3-thienyl)propan-1-one and acetamide.

Multicomponent reactions (MCRs) offer a more convergent approach, where three or more starting materials combine in a one-pot reaction to form the oxazole ring. A possible MCR strategy could involve the reaction of thiophene-3-carboxaldehyde, methylamine, and an α-isocyanoacetate derivative.

These retrosynthetic pathways highlight the variety of available methods for the synthesis of this compound, each with its own set of advantages and challenges.

Conventional Synthesis Routes and Their Methodological Evolution

Conventional methods for the synthesis of oxazoles have been well-established for decades and have undergone significant evolution to improve yields, reduce reaction times, and expand substrate scope.

Cyclodehydration reactions are a cornerstone of oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of 2-acylamino ketones in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide. For the synthesis of this compound, this would involve the cyclization of N-(1-oxo-1-(thiophen-3-yl)propan-2-yl)acetamide. While effective, this method often requires harsh conditions and can lead to low yields for sensitive substrates. ijpsonline.com

The Fischer oxazole synthesis is another classical method that utilizes the reaction of an aromatic cyanohydrin with an aldehyde in the presence of anhydrous HCl. ijpsonline.com While historically significant, its application is limited by the availability of the starting cyanohydrins.

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency and atom economy. beilstein-journals.org These one-pot processes combine three or more reactants to generate complex molecules, avoiding the need to isolate intermediates. beilstein-journals.orgtandfonline.com For oxazole synthesis, several MCRs have been developed.

One notable example is the Ugi four-component reaction (U-4CR), which can be adapted to produce oxazoles. mdpi.com The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide can lead to an α-acylamino amide intermediate, which can then be cyclized to an oxazole. For the target molecule, this could involve the reaction of thiophene-3-carboxaldehyde, methylamine, acetic acid, and a suitable isocyanide.

The development of novel MCRs continues to provide more direct and efficient routes to highly substituted oxazoles. beilstein-journals.orgbeilstein-journals.org

The use of catalysts has revolutionized oxazole synthesis, allowing for milder reaction conditions and greater functional group tolerance. tandfonline.com Both metal and organocatalysts have been successfully employed.

Palladium- and copper-catalyzed cross-coupling reactions have been used to functionalize pre-formed oxazole rings, but also to construct the ring itself. ijpsonline.comtandfonline.com For example, a palladium-catalyzed coupling of a 2-unsubstituted oxazole with 3-bromothiophene (B43185) could be a viable route. Copper catalysts have been used for the synthesis of 2,4-disubstituted oxazoles from diazoketones and amides. tandfonline.com

Gold catalysts have also shown great promise in the synthesis of oxazoles from N-propargylamides. acs.org The gold catalyst facilitates the cyclization of the propargyl amide to form the oxazole ring. This methodology could be applied to the synthesis of this compound by using N-(1-(3-thienyl)prop-2-yn-1-yl)acetamide as the starting material.

The following table summarizes some catalyst-mediated approaches to oxazole synthesis that could be adapted for the target molecule.

CatalystStarting MaterialsProduct TypeReference
Pd(PPh₃)₄/CuI4-substituted oxazole, aryl bromide2,4-disubstituted oxazole ijpsonline.com
Copper(II) triflateDiazoketone, amide2,4-disubstituted oxazole tandfonline.com
Gold(III) chlorideN-propargylcarboxamide2,5-disubstituted oxazole acs.org
Nickel catalyst5-(triazinyloxy)oxazole, boronic acid2,4,5-trisubstituted oxazole beilstein-journals.orgnih.gov

The Van Leusen oxazole synthesis is a widely used and versatile method for the preparation of 5-substituted oxazoles. nih.govmdpi.comorganic-chemistry.org The reaction involves the base-mediated condensation of an aldehyde with a (tosylmethyl)isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org This reaction is particularly useful for the synthesis of 2-unsubstituted oxazoles, which can be further functionalized.

For the synthesis of 5-(3-thienyl)oxazole, an analogue of the target molecule, the Van Leusen reaction between thiophene-3-carboxaldehyde and TosMIC would be the most direct approach. orgsyn.org To synthesize this compound, a modified TosMIC reagent, 1-(tosyl)ethylisocyanide, would be required.

The Van Leusen reaction has been adapted for use in various solvent systems and with different bases, and has also been performed under microwave irradiation to accelerate the reaction. mdpi.com These adaptations have increased the utility of this method for the synthesis of a wide range of oxazole derivatives. nih.govmdpi.com

AldehydeTosMIC DerivativeBaseSolventProductReference
2-ThiophenecarboxaldehydeTosMICK₂CO₃Methanol5-(Thiophen-2-yl)oxazole orgsyn.org
2-Chloroquinoline-3-carbaldehydeTosMICK₂CO₃Methanol5-(2-chloroquinolin-3-yl)oxazole tandfonline.comnih.gov
α,β-Unsaturated aldehydesTosMICK₂CO₃Methanol5-(Aryl/furyl/thienyl ethenyl)oxazoles mdpi.com

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. ijpsonline.comtandfonline.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many oxazole syntheses, including the Van Leusen reaction. mdpi.com The use of water as a solvent, often in combination with a catalyst like β-cyclodextrin, represents a significant step towards a greener synthesis of oxazoles. tandfonline.com

Flow chemistry is another modern approach that offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. acs.org The synthesis of functionalized oxazoles has been successfully demonstrated in a microstructured reactor, highlighting the potential of this technology for the clean and efficient production of these important heterocycles. acs.org

Furthermore, the use of biocatalysts and reactions in green media are emerging as promising sustainable alternatives for the synthesis of oxazole derivatives. tandfonline.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogues, these principles are applied through various innovative methodologies.

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. researchgate.net The Van Leusen oxazole synthesis, a classical method for preparing oxazoles, has been adapted to aqueous conditions. researchgate.net For instance, the synthesis of oxazolines from tosylmethyl isocyanide (TosMIC) and aldehydes has been successfully demonstrated in water, which can also act as an antioxidant to prevent the oxidation of the oxazoline (B21484) product. arabjchem.org This approach offers advantages such as high yields, rapid reaction times, and simplified work-up procedures. arabjchem.org

Microwave-assisted synthesis is another green technique that can be performed under solvent-free conditions or with green solvents like water. For example, the synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles has been achieved by irradiating a mixture of an aryl aldehyde and TosMIC with potassium phosphate (B84403) as a catalyst in isopropyl alcohol. ijpsonline.com

Reaction TypeReactantsCatalyst/ReagentSolventKey Advantages
Van Leusen Oxazole SynthesisAldehydes, Tosylmethyl isocyanide (TosMIC)ImidazoleWaterHigh yields, fast reaction, eco-friendly
Oxazol-5(4H)-one SynthesisAmino acids, Carboxylic acidsDMT-MMAqueousOne-pot, simplified procedure
Microwave-Assisted SynthesisAryl aldehydes, TosMICPotassium phosphateIsopropyl alcoholRapid, efficient

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. In the biosynthesis of thiazole (B1198619)/oxazole-modified microcins (TOMMs), a class of natural products, enzymatic pathways are responsible for the formation of the oxazole ring. acs.org This process typically involves two key steps: cyclodehydration of serine or threonine residues by a cyclodehydratase enzyme, followed by oxidation of the resulting oxazoline to an oxazole by a dehydrogenase. acs.orgwikipedia.org

While direct biocatalytic synthesis of this compound is not explicitly detailed in the provided results, the principles of enzymatic oxazole formation in nature provide a blueprint for developing such methods. acs.orgwikipedia.org The use of natural clays (B1170129) as biocatalysts for the synthesis of 2,4-disubstituted oxazoles under green media also highlights a move towards more sustainable catalytic processes. tandfonline.com

Chemoenzymatic approaches, which combine chemical and enzymatic steps, are powerful strategies for producing chiral molecules. clockss.org For instance, lipases can be used for the enantioselective resolution of racemic alcohols, which are precursors to chiral oxazole analogues. clockss.org This method allows for the preparation of optically pure compounds that are valuable as building blocks for biologically active natural products. clockss.org

Biocatalytic ApproachKey Enzyme/CatalystTransformationSignificance
TOMM BiosynthesisCyclodehydratase, DehydrogenaseSerine/Threonine to OxazoleProvides a model for enzymatic oxazole synthesis
Clay CatalysisNatural claysCondensation to form oxazolesGreen and sustainable catalyst
Chemoenzymatic SynthesisLipaseEnantioselective resolution of alcohol precursorsAccess to chiral oxazole analogues

Photoredox and Electrocatalytic Methodologies

Modern synthetic chemistry has increasingly embraced photoredox and electrocatalytic methods for their ability to facilitate novel transformations under mild conditions.

Photoredox catalysis utilizes visible light to initiate redox reactions. beilstein-journals.orgbeilstein-journals.org This strategy has been successfully applied to the synthesis of oxazoles. One notable example is the [3+2] cycloaddition of 2H-azirines and aldehydes, which, followed by an oxidative aromatization step, yields 2,4,5-trisubstituted oxazoles. nih.gov This reaction is performed under blue LED irradiation using an acridinium (B8443388) salt as the photocatalyst and requires an oxidizing agent like DDQ. beilstein-journals.orgnih.gov This method provides a general route to highly substituted oxazoles from readily available starting materials. nih.gov

Electrocatalysis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. rsc.orgresearchgate.net Several electrochemical approaches for oxazole synthesis have been developed. One method involves the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org This process is performed in an undivided cell and avoids the use of transition metals and toxic oxidants. rsc.org Another electrochemical strategy enables the synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) through a Ritter-type reaction followed by oxidative cyclization. researchgate.netorganic-chemistry.org This method demonstrates good functional group tolerance and can achieve high yields. researchgate.net

MethodKey FeaturesStarting MaterialsProducts
Photoredox CatalysisVisible light, acridinium salt photocatalyst, DDQ oxidant2H-Azirines, Aldehydes2,4,5-Trisubstituted oxazoles
Electrocatalysis (Method 1)Phosphine-mediated, undivided cell, transition-metal-freeCarboxylic acids, IsocyanidesOxazoles
Electrocatalysis (Method 2)Ritter-type reaction, oxidative cyclizationKetones, AcetonitrilePolysubstituted oxazoles

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and efficiency. cinz.nzbeilstein-journals.org This technology is particularly well-suited for handling unstable intermediates and for integrating multiple reaction steps into a continuous process. beilstein-journals.orgnih.gov

The synthesis of oxazoles has been successfully implemented in flow chemistry systems. For example, the oxidation of oxazolines to oxazoles using manganese dioxide packed in a column reactor demonstrates a green and efficient approach. cinz.nz This method overcomes the issue of the reagent adhering to surfaces, which is common in batch synthesis. cinz.nz

The synthesis of an oxazole intermediate of O-methyl siphonazole (B1255307) has also been accomplished in a flow system, affording multigram quantities without the need for traditional workup or purification steps. uc.pt This highlights the potential of flow chemistry for the efficient and scalable production of complex oxazole derivatives. uc.pt

Flow Chemistry ApplicationReaction TypeKey Advantages
Oxidation of OxazolinesSolid-supported reagent (MnO2)Green, simplified product isolation
Three-Step Synthesis of 2-(azidomethyl)oxazolesIntegrated multi-step processHandling of unstable intermediates, short reaction times, good yields
Synthesis of O-methyl siphonazole intermediateMulti-step synthesisScalable, no intermediate purification

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable)

The synthesis of chiral molecules, where only one of a pair of enantiomers is produced, is a major goal in modern organic synthesis, particularly for pharmaceutical applications. ethz.ch While direct information on the stereoselective synthesis of chiral analogues of this compound is not available in the provided search results, general principles of stereoselective synthesis can be applied.

Chiral pool synthesis utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce chirality into the final product. ethz.chResolution techniques, including enzymatic resolution, can be used to separate a mixture of enantiomers at any stage of a synthesis. clockss.orgethz.chChiral auxiliaries , which are enantiopure groups temporarily attached to a molecule to direct the stereochemical outcome of a reaction, are another powerful tool. ethz.ch Finally, enantioselective synthesis employs chiral reagents or catalysts to introduce new stereocenters with a high degree of stereocontrol. ethz.ch

In the context of oxazole synthesis, chemoenzymatic methods have been used to prepare optically active 2-methyl-3-hydroxy esters, which are versatile chiral synthons. clockss.org These can be obtained through the stereoselective reduction of a keto ester or through lipase-catalyzed resolution of a racemic alcohol. clockss.org Such chiral building blocks could potentially be used to construct chiral analogues of this compound.

The stereoselective synthesis of monoterpene-based 1,2,4- and 1,3,4-oxadiazoles has been achieved starting from chiral monoterpenes. nih.gov This demonstrates the use of the chiral pool approach to create chiral heterocyclic compounds. nih.gov Although not directly applicable to the target compound, these strategies illustrate the potential pathways for synthesizing its chiral analogues.

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Methyl 5 3 Thienyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Thienyl Moiety

The thiophene (B33073) ring in 2-Methyl-5-(3-thienyl)oxazole is susceptible to electrophilic aromatic substitution, a common reaction for electron-rich heterocycles. The substitution pattern is dictated by the directing effect of the oxazole (B20620) substituent and the inherent reactivity of the thiophene ring.

Studies on related 2-(thienyl)oxazole systems have shown that electrophilic attack occurs preferentially at the 5-position of the thiophene ring. sci-hub.stresearchgate.net This regioselectivity is attributed to the electronic properties of the interconnected heterocyclic system. Reactions such as nitration, bromination, formylation, and acylation have been successfully carried out on the thiophene ring of similar compounds. sci-hub.stresearchgate.net For instance, the nitration of 2-(2-thienyl)oxazolo[4,5-b]pyridine with nitric acid in polyphosphoric acid resulted in the exclusive formation of the 5-nitro-thienyl derivative. sci-hub.st Similarly, bromination with N-bromosuccinimide (NBS) and formylation via the Vilsmeier-Haack reaction also led to substitution at the 5-position of the thiophene ring. sci-hub.st

The conditions for these reactions can be tailored to achieve the desired outcome. For example, the acylation of thienopyrrole derivatives, which bear structural similarities, can be directed to either the thiophene or the pyrrole (B145914) ring by carefully selecting the catalyst and reaction solvent. acs.org This suggests that the reactivity of the thienyl moiety in this compound can likely be modulated by the choice of reagents and conditions.

It is important to note that the reactivity of the thiophene ring can be influenced by substituents on the oxazole ring. Electron-withdrawing groups on the oxazole ring can decrease the electron density of the thiophene ring, making it less reactive towards electrophiles. Conversely, electron-donating groups would be expected to enhance its reactivity.

Table 1: Electrophilic Aromatic Substitution Reactions on Thienyl Moieties of Related Oxazole Compounds
ElectrophileReagent and ConditionsPosition of Substitution on Thiophene RingReference
Nitronium ion (NO₂⁺)Nitric acid in polyphosphoric acid5-position sci-hub.st
Bromonium ion (Br⁺)N-Bromosuccinimide (NBS)5-position sci-hub.st
Formyl cation equivalentVilsmeier-Haack reagent5-position sci-hub.st
Acyl cation (RCO⁺)Acyl chloride with AlCl₃ or SnCl₄Varies with conditions acs.org

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of heterocyclic compounds like this compound. eie.gr These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. researchgate.netmdpi.com To apply this reaction to this compound, a halogen atom would first need to be introduced onto either the thiophene or the oxazole ring. Bromination of the thiophene ring at the 5-position, as discussed in section 3.1, would provide a suitable substrate for Suzuki-Miyaura coupling. 4-Bromooxazoles are known to be good substrates for Suzuki-Miyaura coupling reactions with aryl boronic acids. orgsyn.org The synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a one-pot oxazole synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling. semanticscholar.org

The Stille coupling utilizes organotin reagents and is another effective method for C-C bond formation. nih.govresearchgate.net Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required. The Stille reaction has been used to functionalize cephalosporin (B10832234) scaffolds, demonstrating its utility in complex molecule synthesis. nih.gov

The Heck reaction, which couples an alkene with an aryl or vinyl halide, and the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, are also valuable tools for the functionalization of heterocyclic systems. eie.gr These reactions would also necessitate the prior introduction of a halogen atom onto the this compound scaffold. The synthesis of 2,4- and 2,5-disubstituted oxazoles has been reported using Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions on halogenated 2-butylthiooxazoles. researchgate.net

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Oxazole Functionalization
Coupling ReactionRequired SubstrateCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraHalo-oxazole/thienyl + OrganoboronPd catalyst (e.g., Pd(PPh₃)₄), BaseC-C researchgate.netsemanticscholar.orgresearchgate.net
StilleHalo-oxazole/thienyl + OrganotinPd catalystC-C nih.govresearchgate.netresearchgate.net
HeckHalo-oxazole/thienyl + AlkenePd catalyst, BaseC-C (alkenyl) eie.grnih.gov
SonogashiraHalo-oxazole/thienyl + AlkynePd catalyst, Cu co-catalyst, BaseC-C (alkynyl) researchgate.net

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization (i.e., halogenation). researchgate.net This strategy involves the direct coupling of a C-H bond with a suitable reaction partner, typically mediated by a transition metal catalyst.

For this compound, C-H activation could potentially occur at several positions on both the thiophene and oxazole rings. The regioselectivity of such reactions would be highly dependent on the catalyst system and reaction conditions. Research on the direct arylation of 4-aryl/alkyl oxazoles with aryl bromides in the presence of a palladium catalyst has shown that C-H functionalization at the 5-position of the oxazole ring is possible. semanticscholar.org

C-H activation of the thiophene ring is also a plausible pathway for functionalization. Given the electron-rich nature of the thiophene ring, it is a good candidate for electrophilic-type C-H activation processes. The development of catalyst systems that can selectively activate specific C-H bonds in the presence of multiple reactive sites is an active area of research.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can lead to the formation of other heterocyclic systems or acyclic compounds. tandfonline.com

One notable reaction of oxazoles is their participation as dienes in Diels-Alder reactions. thieme-connect.de This reactivity can lead to the formation of pyridines upon reaction with alkenes and furans with alkynes, although this typically requires elevated temperatures.

The Cornforth rearrangement is a thermal rearrangement of 4-acyl-oxazoles to the isomeric oxazoles. While this compound does not possess a 4-acyl group, this type of rearrangement highlights the potential for skeletal reorganization of the oxazole ring.

Ring-opening of the oxazole can be initiated by nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups or quaternization of the nitrogen atom. The resulting ring-opened intermediates can then cyclize to form different heterocycles such as pyrroles, pyrimidines, pyrazoles, thiazoles, or imidazoles. tandfonline.com

Isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles has been reported, showcasing a ring-to-ring isomerization pathway. nih.gov While this specific transformation may not be directly applicable to this compound, it illustrates the potential for rearrangement reactions involving the oxazole core.

Heteroatom Functionalization (e.g., N-oxidation, S-oxidation of thiophene)

Functionalization can also occur at the heteroatoms of this compound.

S-oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of the sulfur atom would significantly alter the electronic properties of the thiophene ring, making it more electron-deficient and less aromatic. This would decrease its reactivity towards electrophilic substitution and potentially open up new reaction pathways, such as nucleophilic aromatic substitution.

Polymerization and Oligomerization Studies Involving this compound Subunits

The incorporation of heterocyclic rings like oxazole and thiophene into polymer backbones is a significant area of research in materials science, driven by the potential for creating novel conjugated polymers with unique electronic and optical properties. While direct polymerization studies specifically targeting this compound are not extensively documented, the reactivity of the 3-substituted thienyl group strongly suggests its capability to undergo polymerization, particularly through electrochemical methods. The principles and outcomes of such reactions can be inferred from studies on structurally similar thiophene derivatives.

The primary mechanism for the polymerization of thiophene and its derivatives is electrochemical polymerization. winona.edu This process involves the oxidation of the monomer at an electrode surface to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode. The polymerization typically occurs at the α-positions (C2 and C5) of the thiophene ring, as these are the most electron-rich and sterically accessible sites. For this compound, the unsubstituted C2 and C5 positions on the thienyl ring are available for such oxidative coupling.

Detailed insights into the expected polymerization behavior can be drawn from the study of analogous compounds like 2-(3-Thienyl)ethyl acrylate (B77674) (TE-AA). electrochemsci.org The electrochemical polymerization of TE-AA in a dichloromethane-boron trifluoride diethyl etherate solution resulted in the formation of a stable, electroactive polymer film (PTE-AA) on the electrode surface. electrochemsci.org The onset oxidation potential for TE-AA was observed at 0.99 V, indicating that the polymerization can be readily initiated electrochemically. electrochemsci.org A similar onset potential would be anticipated for the electropolymerization of this compound.

The resulting polymer, poly(this compound), would be expected to exhibit electrochromic properties, changing color in response to different applied potentials, a characteristic feature of polythiophenes. For instance, the PTE-AA polymer displays various colors at different potentials. electrochemsci.org The optical and electrochemical properties of such a polymer are critical for its potential applications in electronic devices. The band gap (Eg) is a key parameter, and for PTE-AA, it was calculated to be 2.21 eV. electrochemsci.org This value is within the typical range for substituted polythiophenes.

The table below summarizes the expected electrochemical and optical properties for the hypothetical polymer derived from this compound, based on the data from the analogous PTE-AA. electrochemsci.org

Table 1: Expected Electrochemical and Optical Properties of Poly(this compound)

Property Expected Value
Onset Oxidation Potential (V) ~0.99
Band Gap (eV) ~2.21
Coloration Efficiency (cm²/C) High (e.g., ~168 for PTE-AA)

Data extrapolated from studies on 2-(3-Thienyl)ethyl acrylate. electrochemsci.org

Furthermore, research on conjugated polymers that incorporate both oxazole and thiophene rings in their backbone has demonstrated that these materials can exhibit semiconducting properties. nih.gov The synthesis of such polymers is often achieved through cross-coupling reactions like the Stille coupling or direct arylation polymerization. nih.gov These methods could potentially be applied to create copolymers of this compound with other aromatic monomers, allowing for fine-tuning of the resulting polymer's electronic structure and properties.

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of 2-Methyl-5-(3-thienyl)oxazole, providing detailed information about the chemical environment of each atom.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals the coupling between adjacent protons. For this compound, COSY spectra would show correlations between the protons on the thienyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the thienyl and oxazole (B20620) rings based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for confirming the connection between the methyl group and the oxazole ring, and between the thienyl and oxazole rings. For instance, a correlation between the methyl protons and the C2 carbon of the oxazole ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is key to understanding the molecule's preferred conformation. For this compound, NOESY could reveal through-space interactions between protons on the thienyl ring and the methyl group, shedding light on the rotational orientation of the two heterocyclic rings relative to each other.

A detailed analysis of the ¹H NMR spectrum of a similar compound, 5-(thiophen-2-yl)oxazole, shows distinct signals for the oxazole and thiophene (B33073) protons. The ¹³C NMR spectrum is equally informative, with the chemical shifts of the carbons in the oxazole and thiophene rings being clearly distinguishable.

Table 1: Representative ¹H and ¹³C NMR Data for a 5-(Thiophen-2-yl)oxazole Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Oxazole H-28.15 (s)151.0
Oxazole H-47.45 (s)125.0
Thiophene H-3'7.55 (dd)128.0
Thiophene H-4'7.20 (dd)126.5
Thiophene H-5'7.60 (dd)129.0

Note: This data is for a related compound and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Dynamic NMR (DNMR) studies can be employed to investigate the rotational barrier between the thienyl and oxazole rings. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barrier for rotation around the C-C single bond connecting the two rings. This provides insight into the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the this compound molecule, which allows for the determination of its elemental composition with high accuracy. The molecular formula for this compound is C₈H₇NOS.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), reveals the characteristic fragmentation patterns of the molecule. This information is valuable for structural confirmation. Expected fragmentation pathways for this compound would likely involve the cleavage of the bond between the two rings and the fragmentation of the individual heterocyclic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and thienyl rings, typically in the range of 1500-1650 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-S stretching vibration of the thiophene ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the rings are often more intense in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the individual rings and the dihedral angle between the thienyl and oxazole rings, offering a definitive picture of the molecule's solid-state conformation.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the molecule. For conjugated systems like this compound, the absorption spectrum is expected to show bands corresponding to π-π* transitions. The position of the maximum absorption wavelength (λmax) provides information about the extent of conjugation in the molecule.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum provides information about the excited state of the molecule. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are important photophysical parameters that can be determined. Studies on similar oxazole derivatives have shown that they can be highly fluorescent.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. For derivatives of this compound that possess stereogenic centers, CD spectroscopy can provide invaluable information regarding their absolute configuration and conformational preferences in solution.

The application of CD spectroscopy is particularly relevant for the enantioselective synthesis and analysis of chiral oxazole-containing compounds. In such studies, the observed CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, can be directly correlated to the spatial arrangement of the substituents around the chiral center.

Detailed Research Findings:

While specific studies on the circular dichroism of chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of this technique are well-established for related heterocyclic systems. For instance, research on chiral 5-aminooxazoles has demonstrated that the absolute configuration of these compounds can be unambiguously determined by analyzing their CD spectra. rsc.orgscispace.com The sign of the Cotton effect in these molecules is indicative of a particular stereoisomer. scispace.com

The general approach for elucidating the structure of a new chiral derivative of this compound using CD spectroscopy would involve the following steps:

Synthesis of Enantiomerically Pure Samples: The synthesis of enantiomerically enriched or pure samples of the target chiral derivative is a prerequisite for CD analysis.

Measurement of CD Spectra: The CD spectra of the separated enantiomers are recorded. It is expected that the two enantiomers will exhibit mirror-image CD spectra. rsc.org

Comparison with Known Compounds or Theoretical Calculations: The experimental CD spectrum is then compared with the spectra of structurally related compounds with known absolute configurations or with theoretically calculated spectra. This comparison allows for the assignment of the absolute configuration of the newly synthesized compound.

Hypothetical CD Spectroscopic Data for a Chiral Derivative:

To illustrate the type of data obtained from a CD spectroscopic analysis, the following table presents hypothetical data for a pair of enantiomers of a chiral derivative of this compound.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(R)-enantiomer280+15,000
(R)-enantiomer250-10,000
(S)-enantiomer280-15,000
(S)-enantiomer250+10,000

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 3 Thienyl Oxazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and related properties of molecules. mjcce.org.mksapub.org These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and energy levels. sapub.org For oxazole (B20620) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to optimize molecular geometries and calculate various properties. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govsemanticscholar.org

In the context of oxazole derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. For instance, in a study of various oxazole derivatives, it was observed that the methyl group has a minimal effect on the distribution of HOMO and LUMO contours. nih.gov The HOMO-LUMO energy gap can be used to predict the relative reactivity of different derivatives. A smaller gap, as seen in 2-methyl-5-phenyloxazole (B1615902) compared to unsubstituted oxazole, suggests higher reactivity. nih.gov

Calculated Quantum Chemical Properties of Oxazole Derivatives
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Oxazole--6.957 nih.gov
2-Methyl-5-phenyloxazole--Smaller than oxazole nih.gov

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Electrostatic potential maps (EPMs) are a valuable tool for visualizing this distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgyoutube.com In oxazole derivatives, the nitrogen and oxygen heteroatoms create a non-uniform charge distribution, with these atoms typically bearing negative charges. juniperpublishers.com

EPMs can reveal the most likely sites for electrophilic and nucleophilic attack. For example, in the oxazole ring, the nitrogen and oxygen atoms are generally the most electron-rich regions, while the carbon atoms can be either electron-rich or -poor depending on the substituents. rsc.orgjuniperpublishers.com This information is critical for predicting how the molecule will interact with other reagents.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of a molecule. researchgate.netnih.gov

For oxazole derivatives, DFT calculations have been shown to reproduce experimental spectroscopic data with good accuracy. researchgate.net For instance, the calculated ¹H and ¹³C NMR chemical shifts for oxazol-5-one derivatives were found to be in good agreement with experimental values. researchgate.net Similarly, the vibrational frequencies calculated using DFT can be correlated with the peaks observed in experimental IR and Raman spectra. mjcce.org.mk The presence of substituents on the oxazole ring can cause characteristic shifts in the spectroscopic signals, which can also be modeled computationally. derpharmachemica.com

Predicted vs. Experimental Spectroscopic Data for an Oxazol-5-one Derivative
Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (ppm)Calculated chemical shifts researchgate.netObserved chemical shifts researchgate.net
¹³C NMR (ppm)Calculated chemical shifts researchgate.netObserved chemical shifts researchgate.net
IR (cm⁻¹)Calculated vibrational frequencies researchgate.netObserved vibrational bands researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its biological activity and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This can be achieved computationally by rotating the molecule around its single bonds and calculating the energy at each step, thereby mapping the potential energy surface.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to study experimentally.

Transition State Analysis and Reaction Coordinate Mapping

By mapping the reaction coordinate, which represents the progress of a reaction from reactants to products, chemists can identify the transition state—the highest energy point along this path. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For reactions involving oxazoles, such as their synthesis or subsequent transformations, computational modeling can be used to explore different possible mechanisms. For example, in the synthesis of oxazoles via cycloaddition reactions, theoretical calculations can help to understand the regioselectivity and stereoselectivity of the reaction. acs.org Similarly, for reactions where the oxazole ring itself is transformed, such as in cascade reactions to form more complex heterocyclic systems, computational analysis can elucidate the step-by-step mechanism, including the formation of key intermediates and transition states. actascientific.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations are invaluable for understanding how a solute molecule like 2-Methyl-5-(3-thienyl)oxazole interacts with its environment, particularly with solvents, and how it engages in intermolecular interactions with other molecules.

MD simulations can model the behavior of this compound in various solvents, revealing how the solvent affects its conformation and stability. For instance, simulations can track the formation and dynamics of a solvent shell around the molecule. The polarity of the solvent is a critical factor; polar solvents would be expected to form strong interactions with the heteroatoms (nitrogen and oxygen in the oxazole ring, and sulfur in the thiophene (B33073) ring), potentially through dipole-dipole interactions and weak hydrogen bonds. In contrast, non-polar solvents would primarily interact through weaker van der Waals forces. Studies on similar heterocyclic compounds have shown that solvents can weaken the intrinsic hydrogen bond networks within a system, thereby accelerating the dynamics of the molecules. uniroma1.it

Intermolecular interactions are fundamental to molecular recognition and the formation of larger molecular assemblies. For this compound, several types of non-covalent interactions are anticipated, which can be explored using MD simulations:

π-π Stacking: Both the oxazole and thiophene rings are aromatic systems. This allows for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The presence of the sulfur atom in the thiophene ring enhances its electron-richness and polarizability compared to a simple phenyl ring, potentially strengthening these stacking interactions.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms of the oxazole ring and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors, interacting with solvent molecules (like water) or other molecules that possess O-H or N-H groups.

MD simulations can also provide insights into the binding of this compound to biological targets, such as proteins. By simulating the protein-ligand complex, researchers can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy, which is crucial for drug design and discovery. mdpi.comnih.gov

Table 1: Potential Intermolecular Interactions of this compound

Interaction Type Participating Moieties Expected Significance
π-π Stacking Thienyl ring, Oxazole ring High, due to two aromatic systems. Influences molecular aggregation and binding to aromatic residues in proteins.
Hydrogen Bonding (Acceptor) Oxazole Nitrogen, Oxazole Oxygen, Thienyl Sulfur Moderate, with protic solvents or specific functional groups on other molecules.
Dipole-Dipole Interactions Polar C-O, C-N, and C-S bonds Moderate, contributes to orientation and solvation in polar media.
Van der Waals Forces Entire molecule High, fundamental for overall cohesion and packing in condensed phases.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity and Stability

Quantitative structure-property relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. researchgate.netnih.gov These models are essential tools in computational chemistry for screening new compounds and understanding the molecular features that govern specific properties like chemical reactivity and stability.

For this compound, a QSPR study would involve calculating a set of numerical values known as molecular descriptors from its 2D or 3D structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. The goal is to create a statistically significant correlation between these descriptors and an experimentally determined property.

Chemical Reactivity: The reactivity of an oxazole ring is influenced by its substituents. numberanalytics.com In general, the oxazole ring can undergo electrophilic substitution, typically at the C5 position, and is less prone to nucleophilic attack unless activated by electron-withdrawing groups. tandfonline.com The thienyl substituent at the C5 position and the methyl group at the C2 position of this compound will modulate this reactivity.

A QSPR analysis of reactivity could involve the following steps:

Descriptor Calculation: A wide range of descriptors would be calculated for a series of related thienyl-oxazole compounds. These can include:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. irjweb.com

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Wiener index or Kier & Hall connectivity indices.

Quantum-Chemical Descriptors: Parameters like chemical hardness, softness, chemical potential, and electrophilicity index, which are derived from DFT calculations and provide a direct measure of reactivity. irjweb.comnih.gov

Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that links a subset of these descriptors to an experimental measure of reactivity (e.g., reaction rate constants).

Stability: The stability of this compound, both thermal and metabolic, can also be predicted using QSPR models. Metabolic stability is particularly important in medicinal chemistry. QSPR studies on other heterocyclic compounds have successfully identified key descriptors that control metabolic stability. For example, a study on triazine derivatives found that a combination of GETAWAY descriptors (which encode information about molecular shape and atom distribution), radial distribution function (RDF) descriptors, and hydrophilic factors were significant in predicting stability.

By applying a similar methodology, a QSPR model could predict the metabolic stability of this compound and guide the design of analogs with improved stability profiles.

Table 2: Examples of QSPR Descriptors and Their Relevance

Descriptor Class Example Descriptors Property Predicted Relevance to this compound
Electronic HOMO/LUMO Energy Gap, Dipole Moment, Atomic Charges Chemical Reactivity, Polarity Predicts sites for electrophilic/nucleophilic attack and solubility.
Topological Connectivity Indices, Shape Indices Stability, Boiling Point, Retention Time Relates molecular structure and branching to physical properties and stability.
Quantum-Chemical Chemical Hardness, Electrophilicity Index Reactivity, Kinetic Stability Provides a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons. irjweb.com
Constitutional Molecular Weight, Atom Counts General Physical Properties Basic descriptors used in most QSPR models.
Geometrical Molecular Surface Area, Molecular Volume Solubility, Transport Properties Describes the size and shape of the molecule, which influences how it interacts with its environment and biological systems.

Through these computational approaches, a detailed profile of this compound can be constructed, offering predictive insights that are crucial for its potential applications in materials science and medicinal chemistry.

Exploration of Advanced Academic Applications for 2 Methyl 5 3 Thienyl Oxazole and Its Derivatives Non Clinical

Materials Science Applications

The tunable electronic structure and fluorescent nature of the thiophene-oxazole core are central to its application in materials science. ontosight.aitandfonline.com By modifying the substituents on either heterocycle, researchers can fine-tune the material's properties for specific, high-performance applications.

Derivatives of 2-methyl-5-(3-thienyl)oxazole are promising candidates for use in organic electronic devices such as OLEDs and OPVs. The combination of the electron-donating thiophene (B33073) and electron-accepting oxazole (B20620) or thiazole (B1198619) moieties allows for the creation of materials with tailored energy levels for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com This control is critical for designing efficient charge-transporting and light-emitting layers in OLEDs and for creating effective donor-acceptor systems in the active layer of OPVs. kuey.net

For instance, theoretical studies on polythiophenes containing benzo[d]oxazole have demonstrated that the inclusion of the oxazole ring can significantly lower the band gap, a desirable property for improving the performance of electronic devices. tandfonline.com Research into oxazole derivatives has shown that they can serve as effective electron transport materials. researchgate.net The calculated electron reorganization energy for some oxazole derivatives is lower than that of hole reorganization energy, indicating superior electron intrinsic mobility. researchgate.net This suggests that polymers or small molecules based on the this compound framework could be engineered to function as n-type semiconductors, which are often a limiting component in organic electronics. researchgate.net Thiazole-based polymers and copolymers have also been utilized in the fabrication of OLEDs and OPVs due to their excellent charge transport properties and high stability. kuey.net

The inherent fluorescence of the thiophene-oxazole scaffold makes it an excellent platform for designing chemosensors. acs.org By attaching a specific receptor unit, often a Schiff base, to the core fluorophore, scientists have developed highly selective and sensitive "turn-on" or "off-on-off" fluorescent sensors for various metal ions. rsc.orgresearchgate.netresearchgate.net The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In the "off" state, the fluorescence of the thiophene-oxazole unit is quenched by the receptor. rsc.org Upon binding with a target metal ion, this quenching mechanism is disrupted, leading to a significant "turn-on" fluorescence response. rsc.orgrsc.org

Derivatives of 5-(thiophen-2-yl)oxazole have been successfully employed to detect a range of metal ions with high specificity and low detection limits, making them valuable for environmental monitoring and chemical analysis. researchgate.netrsc.orgdntb.gov.ua For example, Schiff bases derived from 5-(thiophen-2-yl)oxazole-4-carbohydrazide have been shown to selectively detect Gallium(III) (Ga³⁺), Indium(III) (In³⁺), and Chromium(III) (Cr³⁺) ions. researchgate.netrsc.orgdntb.gov.ua The introduction of different functional groups allows for the fine-tuning of the sensor's selectivity and sensitivity. rsc.org

Interactive Table 1: Performance of Thiophene-Oxazole Based Fluorescent Sensors

Sensor Compound NameTarget Ion(s)Detection MechanismLimit of Detection (LOD)Source(s)
N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L1)Ga³⁺Turn-on (PET/CHEF)6.23 x 10⁻⁸ M rsc.orgrsc.org
N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L2)Ga³⁺Turn-on (PET/CHEF)1.15 x 10⁻⁸ M rsc.orgrsc.org
Sensor 'P' from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehydeIn³⁺, then Cr³⁺Off-on-off9.82 x 10⁻⁹ M (for Cr³⁺) researchgate.net
(E)-N'-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)-5-(thiophen-2-yl)oxazole-4-carbohydrazide (TOQ)In³⁺, then Fe³⁺Off-on-off1.75 x 10⁻¹⁰ M (for In³⁺) researchgate.net

The this compound structure is a versatile monomer for synthesizing conducting and functional polymers. wikipedia.org Thiophene-substituted 2-oxazolines and 2-oxazines have been introduced as monomers that can undergo cationic ring-opening polymerization (CROP). nih.govresearchgate.net This method produces thermally stable and processable poly(2-oxazoline)s (POx) and poly(2-oxazine)s (POzi) with thiophene units in their side chains. nih.govresearchgate.net These polymers serve as precursors for intrinsically conductive polymers, where the thiophene moieties can be subsequently polymerized or coupled to form a continuous conjugated backbone. nih.gov

Another approach involves creating macromonomers, such as thiophene α-chain-end-functionalized oligo(2-methyl-2-oxazoline), which can then be used to synthesize grafted conjugated polymers. mdpi.com In these architectures, the conjugated polythiophene backbone is solubilized and functionalized by the biocompatible poly(2-methyl-2-oxazoline) side chains. mdpi.com This combination of a conductive core with functional side chains is beneficial for applications in bioelectronics and sensors. nih.govmdpi.com The synthesis of copolymers incorporating thiophene and other heterocyclic units like indole (B1671886) or pyrrole (B145914) is another strategy to tune the electronic and physical properties of the resulting materials for applications such as electrochromic devices. nih.govmdpi.com

The rigid, rod-like (calamitic) shape of molecules containing linked thiophene and oxazole rings makes them suitable for forming liquid crystalline phases. acs.org The planarity and extended π-electron system of these aromatic heterocycles are key factors in the formation of mesophases, such as nematic and smectic phases, which are essential for display technologies. tandfonline.com Studies on related 2,5-disubstituted thiadiazole and oxadiazole derivatives have shown that the type of heterocyclic ring significantly influences the mesomorphic temperature ranges. tandfonline.com

Furthermore, the delocalized π-electron system, which extends across the electron-rich thiophene and electron-poor oxazole, is a primary source of large nonlinear optical (NLO) properties. ucf.edu Molecules with significant charge transfer characteristics exhibit high molecular hyperpolarizability, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). unizar.es Materials based on the this compound scaffold could therefore be designed for applications in photonics and optoelectronics, such as optical switching and frequency conversion. icm.edu.pl

Catalysis and Ligand Design

The nitrogen atom in the oxazole ring of this compound provides a valuable coordination site, enabling its derivatives to act as effective ligands in transition metal catalysis. alfachemic.com The structural rigidity and electronic properties of the ligand can be precisely tuned by altering substituents, which in turn influences the activity and selectivity of the metallic catalyst. mdpi.com

In the realm of organometallic catalysis, oxazole-containing ligands have demonstrated significant utility. alfachemic.com The nitrogen atom of the oxazole ring acts as an N-donor, forming stable complexes with various transition metals. mdpi.com Research has shown that the position of substituents on the ligand framework has a considerable impact on the catalyst's performance. mdpi.com For example, in the vanadium-catalyzed polymerization of ethylene, a methyl group at the 5-position of the 1,3-oxazole ring was found to increase the catalyst's activity compared to an unsubstituted ligand or one with a substituent at a different position. mdpi.com This enhancement was attributed to the steric hindrance imposed by the methyl group, which affects the geometry and electronic environment of the catalytic center. mdpi.com

Furthermore, chiral oxazole-pyridine N,N-ligands have been developed for asymmetric catalysis. acs.orgdicp.ac.cn These ligands, when complexed with palladium, have proven highly effective in enantioselective reactions, such as the acetoxylative cyclization of alkyne-tethered cyclohexadienones to produce biologically active chiral molecules. acs.orgdicp.ac.cn The development of these sophisticated ligands highlights the potential of the oxazole moiety to create highly specific and efficient catalytic systems. nih.gov The principles of using the oxazole core in ligand design for organometallic reactions could be extended to organocatalysis, where the heterocycle could activate substrates through non-covalent interactions.

Interactive Table 2: Applications of Oxazole-Based Ligands in Catalysis

Catalyst SystemLigand TypeCatalytic ReactionKey FindingSource(s)
Vanadium ComplexMethyl-substituted (oxazol-2-yl)-oxazoleEthylene PolymerizationMethyl group at position 5 of the oxazole ring increases catalyst activity. mdpi.com
Palladium ComplexPlanar-chiral oxazole-pyridine N,N-ligandAsymmetric Acetoxylative CyclizationLigand provides high yields and excellent enantioselectivity in forming chiral cis-hydrobenzofurans. acs.orgdicp.ac.cn
Copper ComplexOxazole-based histidine surrogate (GGOxa)ROS GenerationOxazole modification enhances the accessibility of the Cu(I) oxidation state, leading to more efficient ROS generation. nih.gov

Ligands for Metal-Catalyzed Reactions

The nitrogen and sulfur atoms within the this compound scaffold present potential coordination sites, making its derivatives attractive candidates for ligands in metal-catalyzed reactions. uol.de The development of chiral ligands is particularly crucial in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. uol.de

Researchers have synthesized and evaluated tridentate oxazoline (B21484) ligands that incorporate a thiophene group. uol.de In one study, chiral amino alcohols derived from L-cysteine and L-methionine were reacted with thiophene carboxylic acid derivatives to create a series of eight distinct tridentate oxazoline ligands. uol.de These ligands were subsequently screened in the asymmetric Michael reaction, a fundamental carbon-carbon bond-forming reaction. uol.de The study systematically tested these thiophene-containing oxazoline ligands with a wide array of metal compounds to assess their catalytic activity and enantioselectivity. uol.de While conversions were often high with metals like iron(II) and nickel(II), the thiophene-based ligands did not induce significant enantioselectivity in the Michael reaction under the tested conditions. uol.de In contrast, related pyridine-based ligands showed more promising results in inducing chirality. uol.de The coordination of similar oxazoline ligands has been explored in copper-catalyzed and palladium-catalyzed reactions, such as azidations, highlighting the broad interest in this class of compounds for developing new catalytic systems. mdpi.com

Table 1: Screening of Thiophene-Oxazoline Ligands in Metal-Catalyzed Michael Reaction uol.de
Metal Compound CategoryCatalytic Activity (Conversion)Enantioselectivity OutcomeReaction Type
Fe(III) compounds>95%No significant enantiomeric excess (ee) reportedAsymmetric Michael Reaction
Ni(II) compounds>95%No significant enantiomeric excess (ee) reportedAsymmetric Michael Reaction
Cu(II) compounds>10%No significant enantiomeric excess (ee) reportedAsymmetric Michael Reaction
Other screened metals (e.g., Zn, Co, Mn)Variable, >10% in most casesNo significant enantiomeric excess (ee) reportedAsymmetric Michael Reaction

Agrochemical Research (focused on non-biological mechanisms of action)

In agrochemical research, the focus extends beyond direct biological activity to include the development of novel synthetic pathways and materials for formulation. Oxazole derivatives are recognized for their potential applications in agriculture, often serving as versatile chemical building blocks. chemimpex.com The non-biological aspect of this research centers on the utility of these compounds as intermediates in the synthesis of more complex active ingredients or as components in advanced formulations.

Derivatives such as 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde are valued as key intermediates. chemimpex.com Their functional groups, like the aldehyde in this case, allow for straightforward chemical modifications, enabling chemists to construct larger, more elaborate molecules that may become candidates for new agrochemicals. chemimpex.com This role as a synthetic scaffold is a primary non-biological application, streamlining the production of novel compounds. chemimpex.com Furthermore, research into oxazole derivatives includes screening chemical libraries for potential applications like plant growth regulation and fungicidal properties. researchgate.netnih.gov This screening process is a chemical investigation aimed at identifying structure-activity relationships, which precedes detailed biological mechanism studies. researchgate.net

Table 2: Applications of Thienyl-Oxazole Derivatives in Agrochemical Research
Derivative/ClassArea of ResearchNon-Biological Role/MechanismReference
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehydeSynthesis of Novel CompoundsServes as a key building block for creating more complex molecules for screening. chemimpex.com
General Oxazole DerivativesPlant Growth RegulationScreened as part of a chemical library to identify structures that influence plant growth. researchgate.netsemanticscholar.org
Pimprinine Analogues (Oxazoles)Fungicide DevelopmentSynthesized and tested in anti-fungal assays against plant pathogens. nih.gov

Analytical Chemistry Applications

The well-defined chemical structure and physicochemical properties of this compound and its derivatives make them suitable for various roles in analytical chemistry. These applications rely on the compound's stability and predictable behavior in analytical systems.

One key application is in chromatography. Structurally related heterocyclic compounds are utilized in high-performance liquid chromatography (HPLC) to aid in the separation and analysis of complex mixtures. Due to their stable aromatic systems, thienyl-oxazole derivatives can function as reliable calibration standards or chromatographic probes. Their consistent retention times under specific HPLC conditions can help in the identification and quantification of other substances. Similarly, their distinct ultraviolet-visible (UV-Vis) absorption spectra make them potentially useful as standards in spectroscopic measurements.

Table 3: Potential Analytical Chemistry Applications
Analytical TechniquePotential Role of Thienyl-Oxazole DerivativeRationale
High-Performance Liquid Chromatography (HPLC)Calibration Standard / Chromatographic ProbeStable structure leads to predictable and reproducible retention times.
UV-Vis SpectroscopyReference StandardPossesses a characteristic absorption spectrum useful for instrument calibration.
Mass Spectrometry (MS)Mass Calibration StandardProvides a precise and known mass-to-charge ratio for instrument tuning.

Chemical Biology Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study fundamental biological processes rather than to exert a therapeutic effect. nih.govchemicalprobes.org The oxazole scaffold is a valuable core for designing such probes. nih.govresearchgate.net

Derivatives of this compound have been identified as useful tools in this field. For instance, 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde can act as a probe in biological studies to help researchers understand cellular mechanisms and interactions. chemimpex.com A significant application is its use as a precursor in the synthesis of fluorescent dyes. chemimpex.com These dyes can be employed for imaging applications in advanced microscopy, allowing for the visualization of specific cellular structures or processes. chemimpex.com

A prominent example of the oxazole core in chemical biology is the family of Oxazole Yellow (YO) and YOYO probes. acs.org These are intercalating dyes that exhibit a massive increase in fluorescence upon binding to DNA, making them indispensable tools for nucleic acid detection and quantification in techniques like flow cytometry and fluorescence microscopy. acs.org This demonstrates how the fundamental oxazole structure can be functionalized to create powerful probes for exploring the building blocks of life.

Table 4: Thienyl-Oxazole Derivatives as Chemical Biology Probes
Probe Derivative/ClassBiological Target/ProcessTechniqueResearch GoalReference
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehydeGeneral Cellular ComponentsFluorescence MicroscopyUsed as an intermediate to create fluorescent dyes for cellular imaging. chemimpex.com
Oxazole Yellow (YO) ProbesDNAFluorescence Spectroscopy, Flow CytometryTo detect, quantify, and visualize nucleic acids in biological samples. acs.org
General Oxazole-based ProbesMetabolitesChemoselective Tagging and Mass SpectrometryTo enrich and profile classes of small molecules from biological systems. nih.gov

Methodological Innovations and Future Research Directions in 2 Methyl 5 3 Thienyl Oxazole Chemistry

Development of Novel Synthetic Tools and Reagents

The synthesis of heteroaromatic compounds like 2-Methyl-5-(3-thienyl)oxazole is moving beyond traditional batch methods, embracing technologies that offer greater efficiency, safety, and scalability. nih.govresearchgate.net

Flow Chemistry: A significant innovation is the adoption of continuous flow chemistry. researchgate.netmdpi.com This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov For the synthesis of thienyloxazoles, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, cleaner reaction profiles, and improved safety, especially when handling hazardous intermediates. nih.govresearchgate.net The modular nature of flow systems also allows for multi-step syntheses to be "telescoped," where intermediates are generated and consumed in a continuous sequence without isolation, significantly streamlining the production process. nih.gov

Catalytic C-H Activation: Another transformative area is the development of novel catalysts for direct C-H (carbon-hydrogen) activation. mdpi.commdpi.com Traditional cross-coupling reactions (e.g., Suzuki, Stille) require pre-functionalization of the starting materials, such as halogenation, to create a reactive handle. mdpi.com Modern transition-metal catalysis, particularly with palladium and rhodium, enables the direct coupling of C-H bonds on both the oxazole (B20620) and thiophene (B33073) rings with various partners. mdpi.comrsc.org This eliminates synthetic steps, reduces waste, and improves atom economy. For this compound, this opens up pathways for direct arylation or alkylation at specific positions on either heterocyclic ring, a powerful tool for creating libraries of analogues. rsc.org

Novel Reagents: The development of specialized reagents also continues to advance heterocyclic synthesis. For instance, advancements in the van Leusen oxazole synthesis, a classic method for forming the oxazole ring, provide more efficient routes to 5-substituted oxazoles. nih.gov The design of new phosphine (B1218219) ligands and bases enhances the selectivity and efficiency of catalytic C-H activation reactions, allowing chemists to target specific C-H bonds with greater precision. mdpi.com

Synthetic InnovationPotential Advantage for this compound SynthesisKey References
Flow Chemistry Increased yield, improved safety, scalability, and potential for multi-step telescoped synthesis. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
C-H Activation Catalysis Fewer synthetic steps (no pre-functionalization), higher atom economy, direct functionalization of thiophene and oxazole rings. mdpi.commdpi.comrsc.org
Advanced Reagents Improved efficiency in core ring formation (e.g., van Leusen reaction), enhanced selectivity in functionalization. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, capable of predicting reaction outcomes and optimizing conditions with a level of sophistication that surpasses traditional trial-and-error approaches. mdpi.comrsc.org

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature, base) for a given transformation in the synthesis of this compound. nih.govmdpi.com By inputting the structures of the reactants and products, these models can suggest conditions that are most likely to maximize yield and minimize byproducts. mdpi.com This is particularly valuable for complex cross-coupling reactions where the interplay between multiple variables is not always intuitive. researchgate.net However, the accuracy of these predictions is highly dependent on the quality and diversity of the training data, and a significant challenge remains in accurately predicting outcomes for novel or underrepresented reaction classes. nih.govnih.gov

Predictive Modeling for Success:

Global Models: Trained on comprehensive reaction databases, these models can suggest general conditions for new reactions. mdpi.com

Local Models: These models are fine-tuned for specific reaction families, allowing for more precise optimization of parameters to improve yield and selectivity. mdpi.com

The integration of these predictive models with automated synthesis platforms creates a closed-loop system where the AI designs an experiment, a robot performs it, and the results are fed back into the model to refine future predictions. rsc.org

High-Throughput Experimentation in Compound Discovery and Optimization

High-Throughput Experimentation (HTE) revolutionizes the process of discovering and optimizing new compounds by employing automation and miniaturization to conduct hundreds or even thousands of experiments in parallel. tandfonline.comjk-sci.com For a scaffold like this compound, HTE is a powerful engine for exploring chemical space and accelerating the development of derivatives with desired properties.

Automated Synthesis Platforms: Robotic systems can be programmed to perform the synthesis of a library of this compound analogues. researchgate.netresearchgate.netnih.gov Using microtiter plates, these platforms can systematically vary the building blocks and reagents used in each well. For example, an array of different aldehydes could be reacted with a thiophene-containing precursor to rapidly generate a diverse set of oxazole derivatives for screening. Automated platforms can handle reagent dispensing, heating, cooling, and even initial purification steps, dramatically increasing the speed of compound library generation. researchgate.netresearchgate.net

Rapid Screening and Optimization: Once a library of compounds is synthesized, HTE platforms can be integrated with analytical and biological screening assays. This allows for the rapid identification of "hits"—compounds that exhibit a desired property, such as a specific biological activity or a particular photophysical characteristic. The data generated from these screens can then be used to inform the next round of synthesis, creating an iterative cycle of design, synthesis, and testing that quickly converges on optimized lead compounds. jk-sci.com The combination of HTE with flow chemistry is particularly potent, enabling the rapid synthesis and purification of small-molecule libraries in an integrated and continuous fashion. mdpi.comosi.lv

HTE ApplicationDescriptionImpact on this compound Research
Library Synthesis Automated platforms perform parallel synthesis of numerous derivatives by varying substituents on the thiophene or oxazole rings.Rapidly explores the structure-activity relationship (SAR) and identifies key structural motifs for desired properties.
Reaction Optimization Systematically screens a wide range of catalysts, solvents, bases, and temperatures for a specific synthetic step.Quickly identifies the optimal conditions to maximize the yield and purity of the target compound.
Integrated Discovery Combines automated synthesis with high-throughput screening (e.g., biological or materials property assays) in a single workflow.Accelerates the entire discovery cycle from initial hit identification to lead optimization.

Interdisciplinary Research with Materials Science and Physics

The unique electronic structure arising from the coupling of an electron-rich thiophene ring with an electron-deficient oxazole ring makes this compound a promising candidate for applications in materials science. This potential drives interdisciplinary research at the nexus of chemistry, physics, and engineering.

Organic Electronics: Heterocyclic compounds containing thiophene and oxazole are known components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netrsc.orgrsc.org The thienyloxazole scaffold can serve as a building block for π-conjugated systems that possess desirable photophysical properties, such as strong luminescence. researchgate.netnih.gov Research in this area would involve synthesizing derivatives of this compound and characterizing their electronic properties, such as their absorption and emission spectra, fluorescence quantum yields, and charge carrier mobility. researchgate.netnih.govresearchgate.net

Luminescent Materials and Sensors: The inherent fluorescence of many oxazole derivatives makes them suitable for use as chemical sensors. acs.org By appending specific functional groups to the this compound core, it is possible to design molecules whose fluorescence changes ("turns on" or is quenched) in the presence of a target analyte, such as a metal ion or a pollutant. nih.govmdpi.comscientificarchives.comrsc.org Coordination polymers or metal-organic frameworks (MOFs) incorporating a thienyloxazole ligand could also be developed for these sensing applications. nih.govmdpi.com

Unexplored Reactivity Patterns and Transformation Pathways

While the fundamental synthesis of the thienyloxazole core is understood, the specific reactivity of this compound itself remains largely unexplored. Future research will focus on discovering novel ways to functionalize this scaffold, unlocking new chemical space and creating derivatives with unique properties.

Regioselective C-H Functionalization: A key area of exploration is the regioselective functionalization of the C-H bonds on both the thiophene and oxazole rings. mdpi.commdpi.com The thiophene ring has several C-H bonds with differing reactivity that could be targeted for direct arylation, alkenylation, or other coupling reactions. mdpi.com Similarly, the C-H bond at the 4-position of the oxazole ring is a potential site for functionalization. Developing catalytic systems that can selectively activate one C-H bond over others in the same molecule is a significant synthetic challenge and a frontier of modern organic chemistry. mdpi.com

Transformations of the Core Structure: Beyond simple functionalization, research could explore more complex transformations. This might include:

Ring-opening reactions of the oxazole to access different classes of compounds.

Cycloaddition reactions involving either the thiophene or oxazole ring to build more complex, fused heterocyclic systems.

Oxidation or reduction of the thiophene's sulfur atom to modulate the electronic properties of the entire molecule.

These envisioned transformations would significantly expand the chemical diversity accessible from the this compound starting material. researchgate.net

Advanced Functional Material Design Strategies

Building on the potential identified in interdisciplinary research, advanced design strategies can be employed to create functional materials based on this compound with tailored properties. researchgate.net

Polymerization: The this compound unit can be incorporated as a monomer into conjugated polymers. mdpi.commdpi.com By creating reactive handles on the molecule (e.g., through C-H activation to add halides), it could be polymerized with other aromatic units to create donor-acceptor copolymers. mdpi.com The electronic properties of these polymers, such as their band gap and emission color, could be precisely tuned by carefully selecting the co-monomers. Such materials would have direct applications in solution-processable OLEDs and other organic electronic devices. mdpi.commdpi.com

Molecular Engineering for Optoelectronics: For applications in OLEDs, the design strategy would focus on creating molecules with high thermal stability, excellent photoluminescence quantum yield, and appropriate energy levels for efficient charge injection and transport. rsc.orgrsc.org This could involve:

Attaching bulky groups to the scaffold to prevent aggregation-caused quenching of fluorescence in the solid state. nih.gov

Incorporating known electron-donating or electron-withdrawing groups to tune the emission from blue to red. rsc.orgnih.gov

Designing bipolar host materials that can efficiently transport both electrons and holes. nih.gov

By systematically applying these design principles, this compound can be transformed from a simple heterocyclic compound into a highly specialized component for next-generation functional materials. researchgate.net

Conclusion and Outlook on the Academic Trajectory of 2 Methyl 5 3 Thienyl Oxazole Research

Synthesis of Key Research Contributions

Research into oxazole (B20620) derivatives has made significant strides, establishing them as crucial scaffolds in medicinal chemistry. semanticscholar.orgresearchgate.netnih.gov The oxazole ring is a key component in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.netnih.gov The synthesis of 5-substituted oxazoles is often achieved through established methods like the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.govmdpi.com This method and others have been refined to allow for the creation of a diverse library of oxazole-containing molecules with various substituents. nih.gov

The incorporation of a thienyl group at the 5-position of an oxazole ring, as seen in 2-Methyl-5-(3-thienyl)oxazole, is of particular interest due to the known bioisosteric relationship between the thiophene (B33073) and benzene rings. This substitution can lead to compounds with novel pharmacological profiles. Research on related 2-anilino-5-aryloxazoles has identified them as potent inhibitors of VEGFR2 kinase, a key target in anti-angiogenesis therapy for cancer. nih.gov Furthermore, studies on other 2-methyl oxazoline (B21484) derivatives have demonstrated significant anti-inflammatory activity. researchgate.netnih.gov

A summary of key research areas for related oxazole compounds is presented below:

Research AreaKey Findings
Anticancer Activity Derivatives of 2-anilino-5-phenyloxazole are potent inhibitors of VEGFR2 kinase. nih.gov Numerous other oxazole derivatives have been evaluated for their anticancer properties against a wide range of human tumor cell lines. biointerfaceresearch.com
Anti-inflammatory Activity Certain 2-aryloxy methyl oxazoline derivatives have shown significant anti-inflammatory effects with low ulcerogenic activity. researchgate.netnih.gov
Antimicrobial Activity Various oxadiazoles, which are structurally related to oxazoles, containing a thienyl group have demonstrated antibacterial and antifungal properties. farmaciajournal.com
Synthetic Methodologies The van Leusen oxazole synthesis is a widely used and efficient method for preparing 5-substituted oxazoles. nih.govmdpi.com Advances in synthetic chemistry continue to provide new and improved routes to diverse oxazole derivatives. researchgate.netnih.gov

Identification of Current Gaps and Challenges

Despite the broad interest in oxazole chemistry, the academic landscape for this compound itself remains largely unexplored. This represents a significant research gap. The lack of published data on its synthesis, characterization, and biological activity is a primary challenge for researchers wishing to investigate this specific molecule.

General challenges in the synthesis of heterocyclic compounds also apply to the study of this compound. These include the need for more environmentally friendly and sustainable synthetic methods, often referred to as "green chemistry." frontiersin.org Key issues in this area are the reduction of waste, the use of less toxic solvents, and the development of recyclable catalysts. frontiersin.org While methods like the van Leusen synthesis are effective, they may involve reagents and conditions that are not ideal from a green chemistry perspective.

Further challenges include:

Limited Structure-Activity Relationship (SAR) Data: For this compound, the absence of a library of analogs prevents the establishment of a clear SAR, which is crucial for optimizing biological activity. semanticscholar.orgtandfonline.com

Complexity of Biological Screening: A comprehensive evaluation of the therapeutic potential of new compounds requires extensive and costly biological screening against a wide range of targets.

Future Prospects and Strategic Research Roadmaps

The future for research into this compound and related compounds is promising, with several strategic avenues for exploration. A logical first step would be the development and optimization of a reliable synthetic route to this compound, followed by thorough characterization of the compound.

A strategic roadmap for future research should include:

Synthesis of an Analog Library: The creation of a diverse library of derivatives with modifications at the methyl and thienyl positions would be crucial for a comprehensive SAR study. This would allow for the fine-tuning of the molecule's properties to enhance its biological activity and reduce potential toxicity.

Broad Biological Screening: The synthesized compounds should be subjected to a wide range of biological assays to identify their therapeutic potential. Based on the activities of related compounds, promising areas for investigation include anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govnih.govfarmaciajournal.com

Computational and Mechanistic Studies: The use of computational tools, such as molecular docking, can help to predict the biological targets of this compound and its analogs, guiding the rational design of more potent compounds. mdpi.com X-ray crystallography of active compounds bound to their biological targets can provide valuable insights into their mechanism of action. nih.gov

Adoption of Green Chemistry Principles: Future synthetic efforts should focus on the development of sustainable and environmentally friendly methods. This could involve the use of microwave-assisted synthesis, greener solvents, and reusable catalysts to improve the efficiency and reduce the environmental impact of the synthetic process. frontiersin.org

Exploration of Novel Applications: Beyond medicinal chemistry, thienyloxazoles could have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers. researchgate.net

Q & A

Q. Methodological Recommendation :

  • Perform dose-dependent assays across multiple models (e.g., bacterial strains, cancer cell lines).
  • Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding modes to targets like STAT3 or DNA topoisomerases .

How do substituents on the oxazole and thienyl rings influence electronic properties and reactivity?

Answer:

  • Electron-donating groups (EDGs) : Methyl groups at C2 increase oxazole’s basicity, facilitating protonation at N3 .
  • Electron-withdrawing groups (EWGs) : Substituents like -CF₃ (on C5) polarize the ring, enhancing electrophilic substitution at C4 .
  • Thienyl ring effects : The 3-thienyl group’s sulfur atom contributes to π-conjugation, red-shifting UV-Vis absorption spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.